N6-Benzoyl-2'-fluoro-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

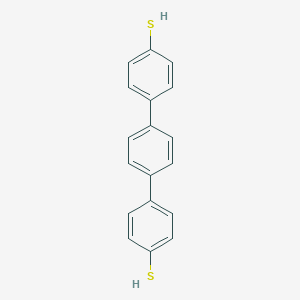

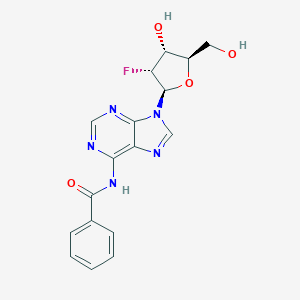

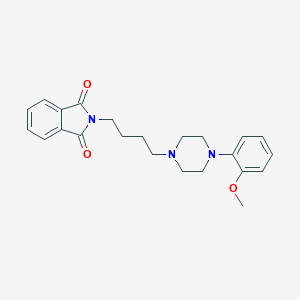

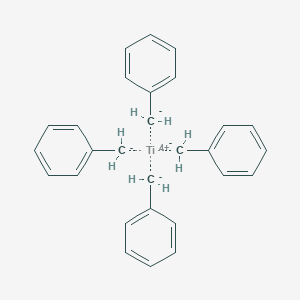

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a modified adenosine with a fluorine atom in the 2’ position . It is used in the chemical synthesis of oligonucleotides . This compound is not intended for human or veterinary use, but for research use only.

Synthesis Analysis

Nucleoside phosphoramidites are used in the chemical synthesis of oligonucleotides . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .Molecular Structure Analysis

The molecular formula of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is C17H16FN5O4. The molecular weight is 373.3 g/mol.Chemical Reactions Analysis

Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Physical And Chemical Properties Analysis

The density of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is predicted to be 1.67±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 7.87±0.43 .Scientific Research Applications

DNA Damage and Repair

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is part of the deoxyadenosine family, which has been studied for its role in DNA damage and repair . Research has focused on DNA damage induced by various factors, such as chromium (VI), Fenton chemistry, photoinduction with lumazine, or ultrasound in neutral solution . The mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate, nucleotide pool sanitization, and translesion synthesis have also been reviewed .

Improved Synthesis

Improved synthesis of 2’-deoxyadenosine using Escherichia coli overexpressing some enzymes and gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates have been reported . This research has led to advancements in the synthesis of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” and its analogs .

Drug Development

Purine nucleoside analogs, including “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine”, have been used in the treatment of rarer chronic lymphoid leukemias . Some analogs at the C8 position induced delayed polymerization arrest during HIV-1 reverse transcription .

Antimicrobial Activity

The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro . This suggests potential antimicrobial applications for “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine”.

Facile and Efficient Synthesis

A highly facile and efficient one-step synthesis of N6-adenosine and N6-2’-deoxyadenosine derivatives has been developed . This process involves the treatment of inosine or 2’-deoxyinosine, without protection of sugar hydroxyl groups, with alkyl or arylamines, in the presence of BOP and DIPEA in DMF .

Prodrug for 2-fluroadenine

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a potential prodrug for 2-fluroadenine . This involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as hydrogen donor .

Safety and Hazards

Future Directions

“N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine” also inhibits chemotaxis in roseobacters, which is the movement of cells or organisms in response to certain factors . This antibiotic may be useful for preventing symbiosis between marine bacteria and other organisms, as it inhibits the motility of these bacteria and their cycling .

Mechanism of Action

Target of Action

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine (N6-Bz-2’-F-dA) is primarily used in the field of biomedical research, particularly in the study of nucleic acid modification

Mode of Action

It is known that this compound can be used to modulate the expression of certain genes, such as survivin .

Biochemical Pathways

It is known that this compound plays a role in the synthesis of oligonucleotides .

Pharmacokinetics

It is known that this compound has a predicted density of 167±01 g/cm3 .

Result of Action

It is known that this compound can be used to incorporate 2-fluoro modified nucleotides into oligonucleotides, improving metabolic stability .

Action Environment

properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-YAMOITTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)